1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone
Description
This compound is a structurally complex molecule featuring three key moieties:
- Phenylsulfonyl linker: A sulfonyl group bridging the phenyl ring and piperidine, enhancing polarity and stability.
Properties
IUPAC Name |
1-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-14(24)15-6-8-17(9-7-15)27(25,26)23-12-10-16(11-13-23)20-21-18-4-2-3-5-19(18)22-20/h2-9,16H,10-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBANLQXMKBWTAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Piperidine Ring Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a piperidine derivative.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the sulfonylated benzimidazole-piperidine intermediate with ethanone under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural analogs and their key differences:
*Assumed based on structural analysis.
Key Structural and Functional Comparisons:
Backbone Variations: The target compound uniquely combines a sulfonyl-piperidine bridge with benzoimidazole, distinguishing it from analogs like BD-1 (methylene-amino linker) and Compound 65 (carbonyl-piperidine). Piperazine-based analogs (e.g., 7e) exhibit similar sulfonyl linkages but differ in ring saturation and substituents .
Piperidine’s six-membered ring may confer better conformational flexibility than piperazine derivatives .
Biological Activity :
- Benzoimidazole-containing compounds (e.g., BD-1) show antimicrobial activity, while sulfonyl-piperazine derivatives (e.g., 7e) demonstrate antiproliferative effects. The target’s biological profile remains unexplored but may combine these attributes due to structural hybridity .
Synthetic Routes: Sulfonylation of piperidine (target) likely involves reacting a piperidine-benzoimidazole intermediate with 4-sulfonylphenyl ethanone, akin to methods in (triazole sulfonylation) . In contrast, Compound 65 uses HBTU-mediated coupling for amide formation .
Research Findings and Implications
- Structural Optimization: Replacing the methylene-amino linker in BD-1 with sulfonyl-piperidine (target) may enhance metabolic stability and target specificity due to reduced enzymatic cleavage susceptibility .
- Activity Predictions : The trifluoromethylphenyl group in Compound 65 improves lipophilicity and receptor binding; similar substitutions on the target’s phenyl ring could modulate bioavailability .
- Therapeutic Potential: Piperazine-sulfonyl analogs () show promise in cancer research, suggesting the target compound may warrant evaluation in antiproliferative assays .
Biological Activity
1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone, a compound featuring a benzimidazole core, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by various studies and data.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This indicates the presence of a benzimidazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
In vitro studies have demonstrated the antimicrobial efficacy of similar benzimidazole derivatives. For instance, compounds containing benzimidazole structures have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives often range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial properties .
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 1 | S. aureus | 0.22 |
| 2 | E. coli | 0.25 |
Anticancer Activity
Recent studies have evaluated the anticancer potential of benzimidazole derivatives. For example, one study reported that a related compound exhibited IC50 values of 2.57 µM against BRCA1-deficient breast cancer cells (MDA-MB-436), demonstrating significant cytotoxicity compared to standard treatments like Olaparib .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MDA-MB-436 (BRCA1-) | 2.57 |
| 2 | Control (Olaparib) | 8.90 |
Neuroprotective Effects
The neuroprotective properties of benzimidazole derivatives have also been investigated. Research indicates that these compounds can inhibit neuroinflammation and protect neuronal cells from apoptosis induced by oxidative stress .
Case Studies
Case Study 1: Antimicrobial Evaluation
A series of benzimidazole derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial strains. The study found that modifications in the piperidine ring significantly influenced the antimicrobial potency, with some derivatives showing enhanced activity against resistant strains.
Case Study 2: Anticancer Mechanisms
In another study focusing on the anticancer mechanisms of benzimidazole derivatives, researchers utilized flow cytometry to analyze cell cycle progression in treated cancer cells. Results indicated an increase in G2 phase arrest in treated cells, suggesting that these compounds may induce cell cycle dysregulation leading to apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
